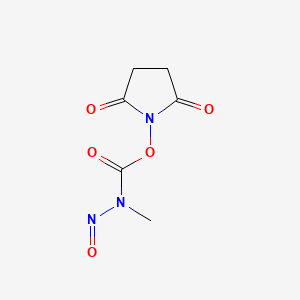![molecular formula C8H15BNO+ B11748161 1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11748161.png)
1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium is a compound that has garnered interest due to its unique structural and chemical properties. This compound is part of the azabicyclo family, which is known for its stability and reactivity in various chemical reactions. The presence of boranyl and hydroxymethyl groups further enhances its versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with borane and formaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The boranyl group can be reduced to form borohydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azabicyclo moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formaldehyde or formic acid, while reduction of the boranyl group can produce borohydrides .
Scientific Research Applications
1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as a drug delivery agent due to its stability and ability to form complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium involves its ability to interact with various molecular targets. The boranyl group can form stable complexes with metal ions, which can then participate in catalytic cycles. The hydroxymethyl group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A precursor to 1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium, known for its strong nucleophilic properties.
1-Boranyl-1,4-diazabicyclo[2.2.2]octane: Similar in structure but lacks the hydroxymethyl group, making it less versatile in certain reactions.
Uniqueness
This compound stands out due to the presence of both boranyl and hydroxymethyl groups, which provide unique reactivity and stability. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H15BNO+ |
|---|---|
Molecular Weight |
152.02 g/mol |
InChI |
InChI=1S/C8H15BNO/c9-10-4-1-8(7-11,2-5-10)3-6-10/h11H,1-7H2/q+1 |
InChI Key |
WXIFGBQPAJNUFZ-UHFFFAOYSA-N |
Canonical SMILES |
[B][N+]12CCC(CC1)(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-6-methanesulfonyl chloride](/img/structure/B11748091.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748092.png)
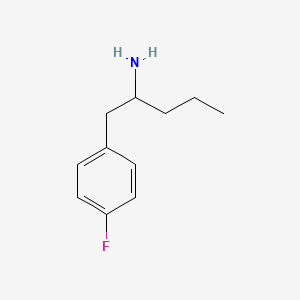
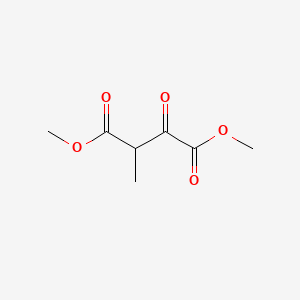


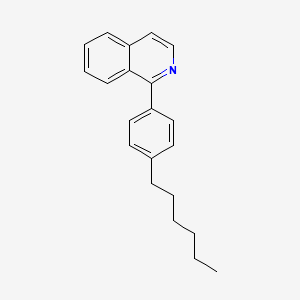
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748125.png)
![(3-methoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748150.png)
![N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11748152.png)
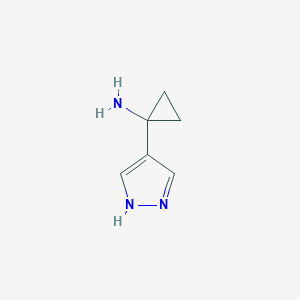
![([1-(Chloromethyl)cyclopropyl]methyl)benzene](/img/structure/B11748164.png)
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11748169.png)
